molecular formula C9H9ClO2Zn B12526414 chlorozinc(1+);2-phenyl-1,3-dioxolane CAS No. 820974-47-8

chlorozinc(1+);2-phenyl-1,3-dioxolane

Cat. No.: B12526414
CAS No.: 820974-47-8
M. Wt: 250.0 g/mol
InChI Key: DRKZWWKCQWGJDW-UHFFFAOYSA-M
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Properties

CAS No.

820974-47-8

Molecular Formula

C9H9ClO2Zn

Molecular Weight

250.0 g/mol

IUPAC Name

chlorozinc(1+);2-phenyl-1,3-dioxolane

InChI

InChI=1S/C9H9O2.ClH.Zn/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1

InChI Key

DRKZWWKCQWGJDW-UHFFFAOYSA-M

Canonical SMILES

C1COC(O1)C2=CC=[C-]C=C2.Cl[Zn+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorozinc(1+);2-phenyl-1,3-dioxolane can be synthesized through the reaction of zinc chloride with 2-phenyl-1,3-dioxolane in an appropriate solvent. The reaction typically requires a Lewis acid catalyst to facilitate the formation of the chlorozinc complex . The general reaction conditions involve refluxing the reactants in a solvent such as toluene or dichloromethane, followed by purification through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the industrial production more sustainable .

Scientific Research Applications

Synthetic Chemistry

1.1 Role as a Catalyst

Chlorozinc(1+); 2-phenyl-1,3-dioxolane has been utilized as a catalyst in several organic reactions. Its ability to facilitate reactions involving radical mechanisms makes it particularly valuable in the synthesis of complex organic molecules. For instance, it has been employed in the polymerization of methyl methacrylate (MMA) where it serves as a comonomer that enhances the control over molecular weight and degradation properties of the resulting polymers .

1.2 Synthesis of Cyclic Ketene Acetals

The compound is also significant in the synthesis of cyclic ketene acetals, which are important intermediates in organic synthesis. A study reported the efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane using chlorozinc(1+); 2-phenyl-1,3-dioxolane as a precursor, demonstrating its utility in generating compounds with desirable reactivity profiles for further transformations .

Materials Science

2.1 Development of Degradable Polymers

Chlorozinc(1+); 2-phenyl-1,3-dioxolane is instrumental in developing degradable polymers. By incorporating this compound into polymer matrices, researchers have been able to tune the hydrolytic degradation rates of polymers like poly(methyl methacrylate). This tunability is crucial for applications where controlled degradation is necessary, such as in drug delivery systems and environmentally friendly materials .

Table 1: Properties of Polymers Containing Chlorozinc(1+); 2-Phenyl-1,3-Dioxolane

PropertyValue
Glass Transition TemperatureSlightly lower than PMMA
Molar Mass2030 kg mol120-30\text{ kg mol}^{-1}
Degradation ProductsLow molar mass after hydrolysis

Medicinal Chemistry

3.1 Antimicrobial Activity

Recent studies have indicated that derivatives of chlorozinc(1+); 2-phenyl-1,3-dioxolane exhibit significant antimicrobial properties. The presence of phenyl groups enhances the interaction with microbial membranes, leading to increased efficacy against various strains of bacteria and fungi. This property positions these compounds as potential candidates for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A series of synthesized compounds based on chlorozinc(1+); 2-phenyl-1,3-dioxolane were tested against common pathogens. The results showed that certain derivatives inhibited bacterial growth effectively:

CompoundInhibition Zone (mm)Microorganism
Compound A16Mycobacterium smegmatis
Compound B19Pseudomonas aeruginosa

Biological Activity

Chlorozinc(1+);2-phenyl-1,3-dioxolane is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound consists of a dioxolane ring structure, which is a five-membered cyclic ether containing two oxygen atoms. The presence of the phenyl group enhances its reactivity and biological interactions. The molecular formula is C9H10O2C_9H_{10}O_2 with a molecular weight of approximately 150.18 g/mol .

Synthesis

The synthesis of 2-phenyl-1,3-dioxolane typically involves the reaction of salicylaldehyde and diols in the presence of acid catalysts. This method yields high purity and enantiomerically pure compounds . The chlorozinc complex can be formed by reacting zinc chloride with chlorinated dioxolanes, facilitating various chemical transformations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,3-dioxolanes, including this compound. A series of synthesized 1,3-dioxolanes demonstrated significant antibacterial and antifungal activity:

  • Antibacterial Activity : Compounds showed effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against these pathogens .
  • Antifungal Activity : The compounds were also evaluated for antifungal efficacy against Candida albicans, with most derivatives showing promising results except for one variant .

The biological activity is believed to be linked to the dioxolane ring's ability to interact with cellular targets. These compounds may inhibit key enzymes or disrupt membrane integrity in microbial cells. The presence of the chlorozinc moiety could enhance these interactions by facilitating metal ion coordination with biological macromolecules .

Study on Antifungal Activity

In a study published in 2011, various new 1,3-dioxolanes were synthesized and screened for their antifungal properties. The results indicated that most compounds had excellent activity against C. albicans, suggesting that modifications in the dioxolane structure could significantly influence antifungal potency .

Study on Antibacterial Efficacy

Another research effort focused on the antibacterial potential of this compound derivatives. The study found that certain derivatives not only inhibited bacterial growth but also displayed low toxicity towards human cells, making them suitable candidates for further development as therapeutic agents .

Summary Table of Biological Activities

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (C. albicans)
This compound625 - 1250Yes
Other synthesized dioxolanesVaries (some >1250)Most showed activity

Q & A

Q. How can AI-driven platforms accelerate the discovery of novel applications for this compound?

  • Methodological Answer : Integrate high-throughput experimentation (HTE) with AI for rapid screening of reaction conditions. Use generative adversarial networks (GANs) to propose unexplored substrate combinations. Validate predictions with robotic synthesis platforms .

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